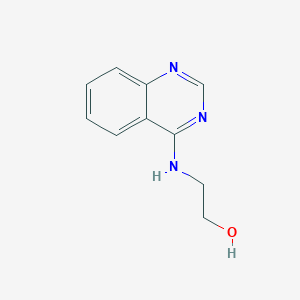

2-(Quinazolin-4-ylamino)ethanol

Overview

Description

“2-(Quinazolin-4-ylamino)ethanol” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, which are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis

The molecular structure of “2-(Quinazolin-4-ylamino)ethanol” is represented by the formula C10H11N3O . Quinazoline is a nitrogen-containing fused heterocycle, and with additional carbonyl linkage, it forms two different quinazolinones .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Scientific Research Applications

Antiviral Research

Quinazoline derivatives have been explored for their potential antiviral properties. A study utilized microwave technology to synthesize (quinazolin-4-ylamino)methylphosphonate derivatives, which may have applications in antiviral drug development .

Enzyme Inhibition

Some quinazolinone compounds have shown promising α-glucosidase inhibitory activity, which is significant in the treatment of diabetes and other metabolic disorders. Specific derivatives exhibited notable inhibitory effects, suggesting potential applications in enzyme inhibition research .

Biological Activity Studies

The biological activities of quinazoline derivatives are a significant area of research due to their diverse therapeutic potentials. Recent advances in this field focus on synthesizing new derivatives and investigating their biological activities, including anticancer, antibacterial, and anti-inflammatory effects .

Antibiotic Resistance

New quinazolinone derivatives have been synthesized to combat antibiotic resistance, a critical issue in modern medicine. Some compounds demonstrated broad-spectrum antimicrobial effects while maintaining a safe profile on human cell lines, indicating their potential use in developing new antibiotics .

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, such as 2-(Quinazolin-4-ylamino)ethanol, have been noted for their wide range of biopharmaceutical activities . These compounds are considered significant in medicinal chemistry, serving as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinazoline and quinazolinone derivatives are known to have a range of effects due to their interaction with various biological targets .

Safety and Hazards

Future Directions

Quinazoline derivatives continue to draw attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities and exploring their potential applications in biology, pesticides, and medicine .

properties

IUPAC Name |

2-(quinazolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHRZZPHNOWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279569 | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinazolin-4-ylamino)ethanol | |

CAS RN |

5423-59-6 | |

| Record name | NSC13215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)